molecular formula C13H14N2O5 B1519796 (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate CAS No. 1158770-65-0

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate

Cat. No.: B1519796
CAS No.: 1158770-65-0
M. Wt: 278.26 g/mol
InChI Key: WNBBDJVJTLFBBN-UHFFFAOYSA-N
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Description

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate is a chemical compound with the molecular formula C11H12N2O.C2H2O4 and a molecular weight of 278.26 g/mol. This compound is known for its unique structure, which includes a furan ring and a pyridine ring, both of which are important in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate typically involves the reaction of 2-furylmethylamine with 2-pyridinylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate is unique due to its combination of furan and pyridine rings. Similar compounds include:

  • 2-Furylmethylamine: Lacks the pyridine ring and has different chemical properties.

  • 2-Pyridinylmethylamine: Lacks the furan ring and exhibits different reactivity.

  • Furan derivatives: Other furan-containing compounds with varying substituents and functional groups.

These compounds differ in their chemical behavior and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.C2H2O4/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11;3-1(4)2(5)6/h1-7,12H,8-9H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBBDJVJTLFBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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